molecular formula C24H15N3O3 B14920144 2-[4-(Naphthalen-2-yloxy)-3-nitrophenyl]quinoxaline

2-[4-(Naphthalen-2-yloxy)-3-nitrophenyl]quinoxaline

Cat. No.: B14920144
M. Wt: 393.4 g/mol
InChI Key: CPBXJAMOLQHKSE-UHFFFAOYSA-N
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Description

2-[4-(2-NAPHTHYLOXY)-3-NITROPHENYL]QUINOXALINE is an organic compound with the molecular formula C24H15N3O3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-NAPHTHYLOXY)-3-NITROPHENYL]QUINOXALINE typically involves the reaction of 2,3-dichloroquinoxaline with 2-naphthol in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures (around 130°C) for several hours, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-[4-(2-NAPHTHYLOXY)-3-NITROPHENYL]QUINOXALINE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as column chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-NAPHTHYLOXY)-3-NITROPHENYL]QUINOXALINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The naphthyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium carbonate can be used to facilitate nucleophilic substitution reactions.

Major Products

    Reduction of Nitro Group: The major product would be 2-[4-(2-NAPHTHYLOXY)-3-AMINOPHENYL]QUINOXALINE.

    Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

2-[4-(2-NAPHTHYLOXY)-3-NITROPHENYL]QUINOXALINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[4-(2-NAPHTHYLOXY)-3-NITROPHENYL]QUINOXALINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes or receptors. The naphthyloxy group may also play a role in binding to hydrophobic pockets within proteins, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(2-naphthyloxy)quinoxaline: Similar in structure but with a chloro group instead of a nitro group.

    2,3-Dichloroquinoxaline: A precursor in the synthesis of 2-[4-(2-NAPHTHYLOXY)-3-NITROPHENYL]QUINOXALINE.

Uniqueness

2-[4-(2-NAPHTHYLOXY)-3-NITROPHENYL]QUINOXALINE is unique due to the presence of both a nitro group and a naphthyloxy group, which confer distinct chemical properties and potential biological activities

Properties

Molecular Formula

C24H15N3O3

Molecular Weight

393.4 g/mol

IUPAC Name

2-(4-naphthalen-2-yloxy-3-nitrophenyl)quinoxaline

InChI

InChI=1S/C24H15N3O3/c28-27(29)23-14-18(22-15-25-20-7-3-4-8-21(20)26-22)10-12-24(23)30-19-11-9-16-5-1-2-6-17(16)13-19/h1-15H

InChI Key

CPBXJAMOLQHKSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)C4=NC5=CC=CC=C5N=C4)[N+](=O)[O-]

Origin of Product

United States

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